4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16551930
InChI: InChI=1S/C12H17BN2O4/c1-11(2)12(3,4)19-13(18-11)9-7-8(15(16)17)5-6-10(9)14/h5-7H,14H2,1-4H3
SMILES:
Molecular Formula: C12H17BN2O4
Molecular Weight: 264.09 g/mol

4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

CAS No.:

Cat. No.: VC16551930

Molecular Formula: C12H17BN2O4

Molecular Weight: 264.09 g/mol

* For research use only. Not for human or veterinary use.

4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline -

Specification

Molecular Formula C12H17BN2O4
Molecular Weight 264.09 g/mol
IUPAC Name 4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Standard InChI InChI=1S/C12H17BN2O4/c1-11(2)12(3,4)19-13(18-11)9-7-8(15(16)17)5-6-10(9)14/h5-7H,14H2,1-4H3
Standard InChI Key YNZDQUHXXDPKQB-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a benzene ring substituted with an amino group (-NH₂), a nitro group (-NO₂), and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The boronic ester group is positioned para to the nitro group and meta to the amino group, creating a sterically hindered environment that influences its reactivity . The IUPAC name, 4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, precisely describes this arrangement .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1351337-48-8
Molecular FormulaC₁₂H₁₇BN₂O₄
Molecular Weight264.09 g/mol
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N)N+[O-]
InChIKeyYNZDQUHXXDPKQB-UHFFFAOYSA-N

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via Miyaura borylation, where a halogenated nitroaniline precursor reacts with bis(pinacolato)diboron in the presence of a palladium catalyst . For example, 2-iodo-4-nitroaniline undergoes cross-coupling with pinacolborane to yield the target compound. Alternative methods may involve transesterification of arylboronic acids with pinacol .

SupplierPurityFormCatalog Number
TCI America≥98.0%Crystalline PowderN08241G
Shanghai Amico Chemicals≥95%PowderCustom
Suzhou Rovathin≥97%SolidRO-1421322

Scalability and Challenges

Industrial production faces challenges in minimizing byproducts such as dehalogenated intermediates or over-borylated species. Optimized conditions (e.g., 60–80°C, inert atmosphere) improve yields to >85% . The crystalline form (melting point: 171°C) facilitates purification via recrystallization .

Applications in Research and Industry

Pharmaceutical Intermediates

The boronic ester group enables participation in Suzuki-Miyaura couplings, a cornerstone of drug discovery. For instance, it serves as a building block for kinase inhibitors and protease-targeting agents . The nitro group can be reduced to an amine for further functionalization, enhancing its utility in multi-step syntheses .

Materials Science

In polymer chemistry, the compound acts as a cross-linker or monomer in boronate ester-linked networks. These materials exhibit stimuli-responsive behavior, making them suitable for self-healing coatings or sensors . A recent study demonstrated its incorporation into conjugated polymers for organic light-emitting diodes (OLEDs) .

Environmental and Analytical Applications

As a fluorescent probe precursor, the nitro group’s electron-withdrawing nature shifts emission wavelengths, enabling detection of metal ions or biomolecules . Additionally, its boronate moiety binds diols, aiding in sugar sensing or pollutant detection .

PropertyValueSource
Melting Point171°C
SolubilityDMSO, THF, Ethanol
Purity≥98% (GC)

Future Directions and Research Opportunities

Drug Delivery Systems

The boronate ester’s pH-sensitive cleavage could be exploited for targeted drug release in acidic tumor microenvironments . Conjugating the compound to antibodies or nanoparticles may enhance specificity .

Advanced Materials

Research is needed to explore its role in dynamic covalent polymers, which reorganize in response to external stimuli . Additionally, incorporating the nitro group into redox-active frameworks may yield novel battery materials .

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